molecular formula C11H12FN3O B1428253 N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide CAS No. 1346447-40-2

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Cat. No. B1428253
M. Wt: 221.23 g/mol
InChI Key: RRBQWBBAPREJME-UHFFFAOYSA-N
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Description

“N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide” is a chemical compound with the empirical formula C11H12FN3O . It has a molecular weight of 221.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Physical And Chemical Properties Analysis

“N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide” is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

A study by Marsais and Quéguiner (1983) reviews the metallation of π-deficient heterocyclic compounds, highlighting significant developments in this research area. Metallation, particularly of 3-fluoropyridine, can be directed at different positions depending on the conditions, leading to the production of 2,3- or 3,4-disubstituted pyridines. This process is crucial in synthetic organic chemistry for creating complex molecules, potentially including compounds like N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (Marsais & Quéguiner, 1983).

Amyloid Imaging in Alzheimer's Disease

Nordberg (2007) discusses the development of amyloid imaging ligands, including compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, for in vivo measurement of amyloid in Alzheimer's disease patients' brains. This research illustrates the application of fluorinated and cyano compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Fluorinated Compounds in Liquid Crystals

Hird (2007) reviews the properties and applications of fluorinated liquid crystals, emphasizing the impact of fluorination on the materials' properties. This research could be relevant to understanding the effects of fluorinated compounds like N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide on the properties of materials and their potential applications in advanced technologies (Hird, 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also classified under storage class code 11, which refers to combustible solids . The compound does not have a flash point, indicating that it does not have a temperature at which it can ignite in air .

properties

IUPAC Name

N-(3-cyano-5-fluoropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-11(2,3)10(16)15-9-7(5-13)4-8(12)6-14-9/h4,6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQWBBAPREJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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